

Application Notes and Protocols for SR16835 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR16835
Cat. No.: B10770995

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Introduction

SR16835 is a potent and selective synthetic small molecule that acts as a full agonist at the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, and as a low-affinity partial agonist at the mu-opioid receptor (MOR). This dual activity makes **SR16835** a valuable research tool for investigating the complex roles of the NOP and MOR signaling pathways in the central nervous system. In primary neuron cultures, **SR16835** can be utilized to explore fundamental neuronal processes, including cell survival, neurite dynamics, and intracellular signaling cascades. These studies are critical for understanding the therapeutic potential of NOP and MOR modulation in various neurological and psychiatric disorders.

Mechanism of Action in Neurons

Activation of the NOP receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.^{[1][2]} This Gai/o-coupled signaling also involves the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).^{[1][2][3]} These actions generally lead to neuronal hyperpolarization and a reduction in neurotransmitter release. The partial agonism of **SR16835** at the MOR would also contribute to inhibitory effects on neuronal activity, primarily through Gai/o coupling.^[4]

Data Presentation

Table 1: In Vitro Pharmacological Profile of **SR16835**

Parameter	Receptor	Value
Binding Affinity (K _i)	NOP (ORL1)	11.4 nM
Binding Affinity (K _i)	Mu-Opioid (MOR)	79.9 nM
Functional Activity	NOP (ORL1)	Full Agonist
Functional Activity	Mu-Opioid (MOR)	Partial Agonist

Table 2: Suggested Concentration Ranges for In Vitro Neuronal Assays

Assay	Suggested Concentration Range	Incubation Time
Neuronal Viability (Neuroprotection)	10 nM - 10 µM	24 - 48 hours
Neurite Outgrowth Inhibition	1 nM - 1 µM	48 - 72 hours
Signaling Pathway Analysis (e.g., cAMP, pERK)	100 nM - 1 µM	5 - 60 minutes
Electrophysiology (Patch-Clamp)	100 nM - 10 µM	Acute application
Calcium Imaging	100 nM - 10 µM	Acute application

Note: The suggested concentration ranges are based on the reported affinities and activities of **SR16835** and similar NOP receptor agonists. Optimal concentrations and incubation times should be determined empirically for each specific primary neuron type and experimental setup.

Experimental Protocols

I. Assessment of Neuroprotective Effects of **SR16835**

This protocol is designed to evaluate the potential of **SR16835** to protect primary neurons from excitotoxicity or oxidative stress-induced cell death.

Materials:

- Primary cortical or hippocampal neurons
- Neurobasal medium supplemented with B27 and GlutaMAX
- Poly-D-lysine coated culture plates (96-well)
- **SR16835** stock solution (in DMSO)
- Excitotoxic agent (e.g., Glutamate, NMDA) or Oxidative stress inducer (e.g., H₂O₂)
- Cell viability assay reagent (e.g., MTT, PrestoBlue™, or Live/Dead staining kit)
- Plate reader or fluorescence microscope

Protocol:

- Primary Neuron Culture:
 - Isolate primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups following established protocols.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - Plate neurons at a density of 5 x 10⁴ cells/well in a 96-well plate pre-coated with poly-D-lysine.
 - Culture neurons in Neurobasal medium with supplements for 7-10 days to allow for maturation.
- **SR16835** Treatment:
 - Prepare serial dilutions of **SR16835** in culture medium to achieve final concentrations ranging from 10 nM to 10 μM. Include a vehicle control (DMSO at the same final concentration as the highest **SR16835** concentration).

- Pre-treat the neurons with the different concentrations of **SR16835** or vehicle for 1-2 hours.
- Induction of Neuronal Damage:
 - Following pre-treatment, expose the neurons to an excitotoxic or oxidative insult. For example, add glutamate to a final concentration of 50-100 μM or H_2O_2 to a final concentration of 100-200 μM .
 - Include a control group of untreated neurons (no **SR16835** and no insult) and a group with the insult alone.
 - Incubate for 24 hours.
- Assessment of Neuronal Viability:
 - After the incubation period, measure cell viability using a preferred method. For MTT assay, incubate with MTT solution for 2-4 hours, then solubilize the formazan crystals and read the absorbance.
 - For live/dead staining, incubate with calcein-AM and ethidium homodimer-1 and visualize using a fluorescence microscope.
- Data Analysis:
 - Calculate the percentage of viable cells for each condition relative to the untreated control.
 - Plot the percentage of neuroprotection (increase in viability compared to the insult-only group) against the concentration of **SR16835** to determine the EC_{50} .

II. Neurite Outgrowth Inhibition Assay

This protocol assesses the effect of **SR16835** on the growth and extension of neurites from primary neurons, based on the known role of NOP receptor activation in inhibiting axonal regeneration.[8]

Materials:

- Primary dorsal root ganglion (DRG) or cortical neurons
- Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF) for DRG neurons
- Poly-D-lysine and laminin coated culture plates (24- or 48-well)
- **SR16835** stock solution (in DMSO)
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody against a neuronal marker (e.g., β -III tubulin)
- Fluorescently labeled secondary antibody
- Nuclear stain (e.g., DAPI)
- High-content imaging system or fluorescence microscope with image analysis software

Protocol:

- Primary Neuron Culture:
 - Isolate primary DRG or cortical neurons.[\[5\]](#)[\[9\]](#)
 - Plate neurons at a low density (e.g., $1-2 \times 10^4$ cells/well in a 24-well plate) on coated plates to allow for clear visualization of individual neurites.
 - Culture for 24 hours to allow for initial attachment and neurite sprouting.
- **SR16835** Treatment:
 - Add **SR16835** at final concentrations ranging from 1 nM to 1 μ M. Include a vehicle control.
 - Incubate for 48-72 hours.

- Immunofluorescence Staining:
 - Fix the neurons with 4% paraformaldehyde for 15 minutes.
 - Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
 - Block non-specific binding with 5% BSA for 1 hour.
 - Incubate with anti- β -III tubulin antibody overnight at 4°C.
 - Wash and incubate with a fluorescently labeled secondary antibody and DAPI for 1-2 hours.
- Image Acquisition and Analysis:
 - Acquire images using a high-content imaging system or a fluorescence microscope.
 - Use image analysis software to quantify neurite length, number of branches, and number of neurite-bearing cells.
- Data Analysis:
 - Normalize the neurite outgrowth parameters to the vehicle control.
 - Plot the percentage of inhibition of neurite outgrowth against the concentration of **SR16835** to determine the IC₅₀.

III. Analysis of Downstream Signaling Pathways

This protocol outlines methods to investigate the effect of **SR16835** on key signaling molecules downstream of NOP and MOR activation, such as cAMP and phosphorylated ERK (pERK).

Materials:

- Primary cortical or striatal neurons cultured in 6- or 12-well plates
- **SR16835** stock solution (in DMSO)
- Forskolin (for cAMP assay)

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- cAMP assay kit (e.g., ELISA-based)
- Western blot reagents and antibodies against pERK, total ERK, and a loading control (e.g., β -actin)

Protocol for cAMP Assay:

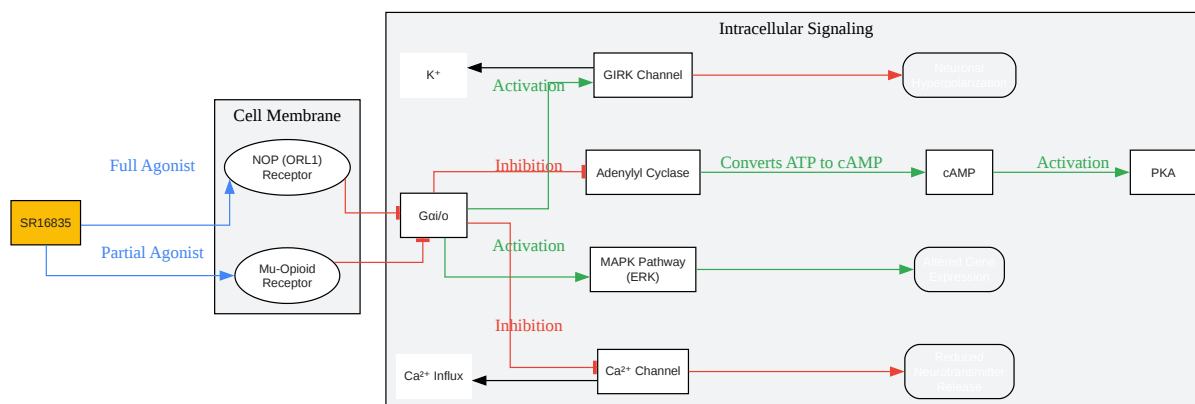
- Cell Treatment:
 - Culture primary neurons for 7-10 days.
 - Pre-treat cells with different concentrations of **SR16835** (100 nM - 1 μ M) or vehicle for 15-30 minutes.
 - Stimulate the neurons with forskolin (e.g., 10 μ M) for 10-15 minutes to induce cAMP production. Include a basal (no forskolin) control.
- Cell Lysis and cAMP Measurement:
 - Lyse the cells according to the cAMP assay kit manufacturer's instructions.
 - Measure the intracellular cAMP levels using the ELISA-based assay.
- Data Analysis:
 - Calculate the percentage of inhibition of forskolin-stimulated cAMP production by **SR16835**.

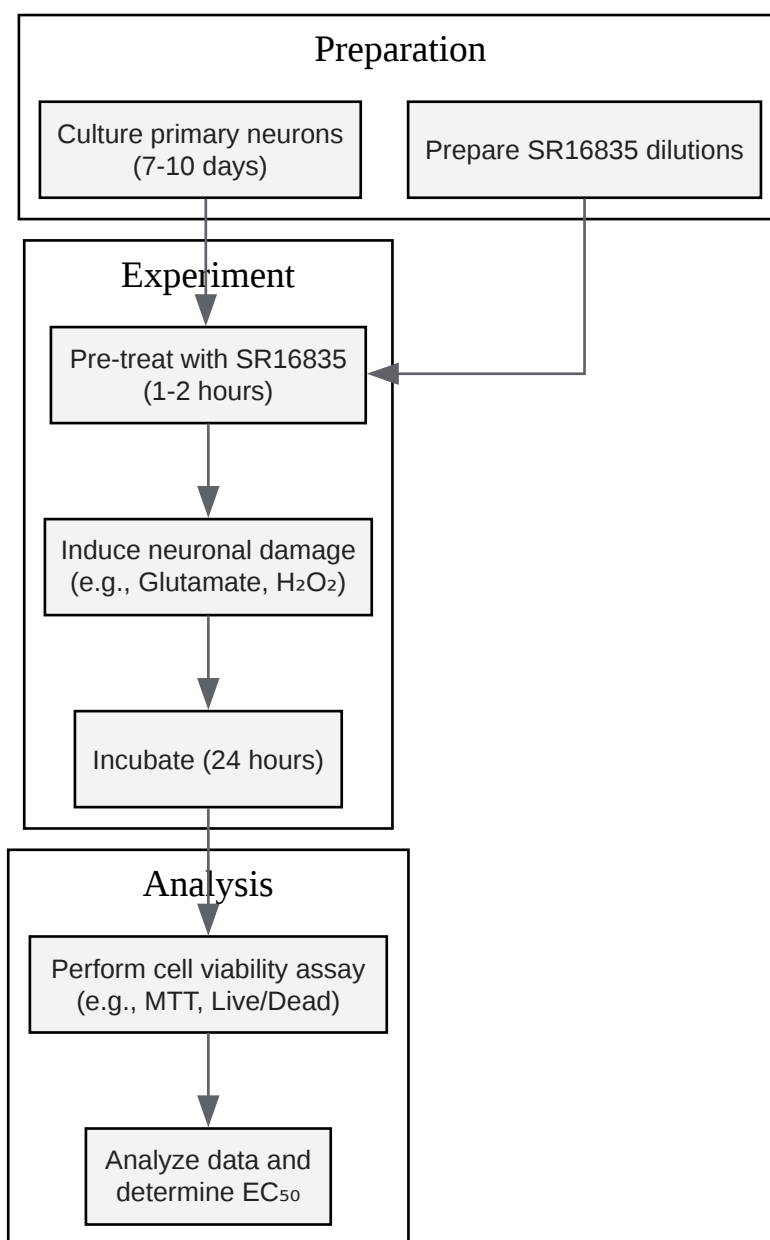
Protocol for Western Blotting (pERK Analysis):

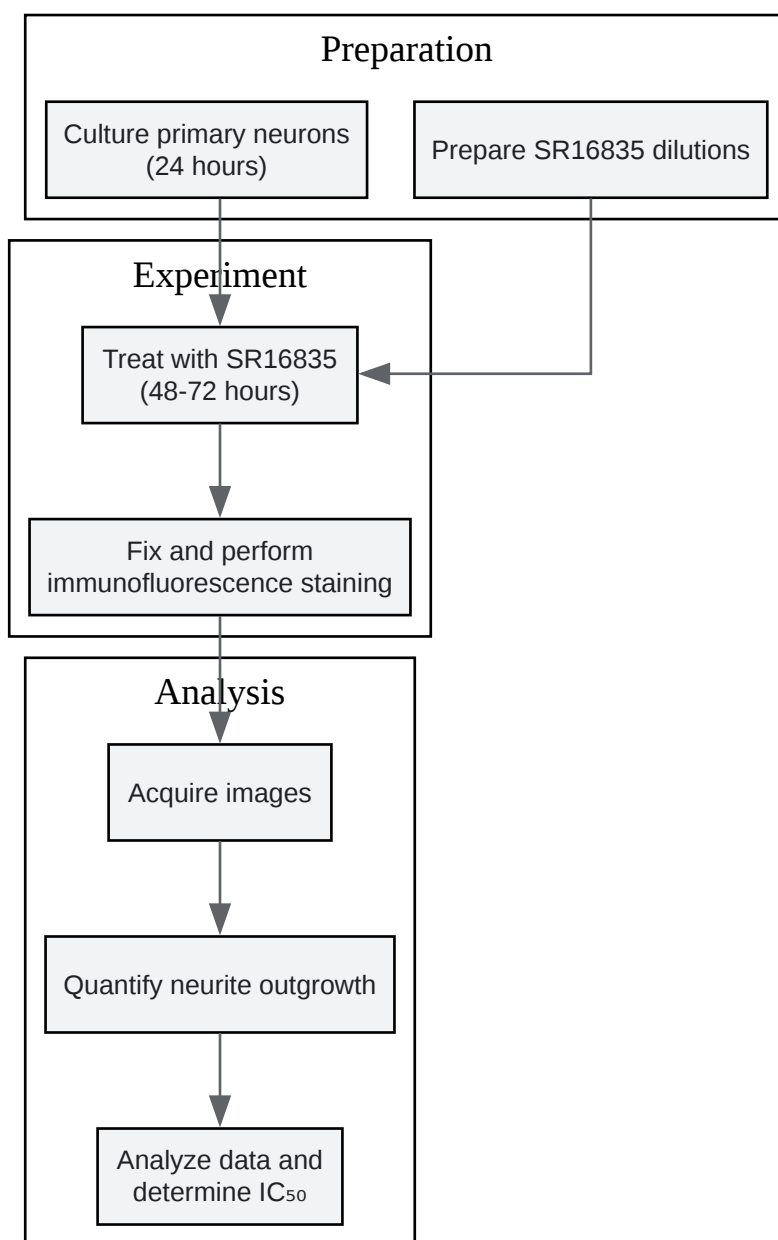
- Cell Treatment:
 - Culture primary neurons for 7-10 days.
 - Treat cells with **SR16835** (e.g., 1 μ M) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

- Protein Extraction and Quantification:
 - Lyse the cells in RIPA buffer and collect the lysates.
 - Determine the protein concentration of each sample using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against pERK and total ERK.
 - Wash and incubate with HRP-conjugated secondary antibodies.
 - Detect the protein bands using a chemiluminescence substrate.
 - Strip and re-probe the membrane for a loading control.
- Data Analysis:
 - Quantify the band intensities and normalize the pERK signal to the total ERK and loading control signals.
 - Plot the fold change in pERK levels relative to the untreated control at different time points.

Mandatory Visualizations







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- To cite this document: BenchChem. [Application Notes and Protocols for SR16835 in Primary Neuron Cultures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10770995#sr16835-application-in-primary-neuron-cultures]

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